2-Bromo-2'-nitroacetofenona

Descripción general

Descripción

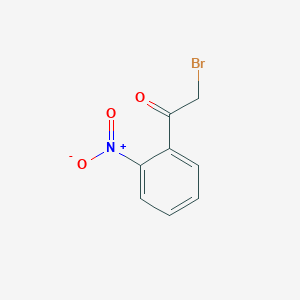

2-Bromo-2’-nitroacetophenone is an organic compound with the molecular formula C8H6BrNO3. It is a white to pale yellow crystalline powder with a melting point of 55-57°C . This compound is known for its use as an electroactive derivative-forming reagent, particularly in the preparation of prostaglandin derivatives .

Aplicaciones Científicas De Investigación

2-Bromo-2’-nitroacetophenone has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of prostaglandin derivatives.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the synthesis of various fine chemicals and intermediates.

Mecanismo De Acción

Target of Action

The primary target of 2-Bromo-2’-nitroacetophenone is prostaglandins . Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in inflammation and other physiological functions.

Mode of Action

2-Bromo-2’-nitroacetophenone acts as an electroactive derivative-forming reagent . It interacts with its targets, the prostaglandins, by forming derivatives with them. This interaction results in changes to the prostaglandins, which can then be detected and analyzed .

Biochemical Pathways

The affected biochemical pathway is the prostaglandin synthesis pathway By forming derivatives with prostaglandins, 2-Bromo-2’-nitroacetophenone can potentially alter the normal functioning of this pathway

Result of Action

It has been found to have anantioxidant effect . This antioxidant property could potentially protect cells from damage by harmful free radicals.

Análisis Bioquímico

Biochemical Properties

2-Bromo-2’-nitroacetophenone interacts with various biomolecules in biochemical reactions. For instance, it is widely used in the modification of methionine residues in alpha-chymotrypsin . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

The effects of 2-Bromo-2’-nitroacetophenone on cells and cellular processes are diverse. It has been found to have an antioxidant effect, which can extend the lifespan of the C. elegans . This influence on cell function could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 2-Bromo-2’-nitroacetophenone exerts its effects through various mechanisms. It has been found to have an antioxidant effect, which is dependent on the Insulin pathway . This suggests that it may interact with biomolecules involved in this pathway, potentially influencing enzyme activity and gene expression.

Metabolic Pathways

It is known to interact with enzymes and cofactors in the process of preparing prostaglandin derivatives , but detailed information on metabolic flux or metabolite levels is currently lacking.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Bromo-2’-nitroacetophenone can be synthesized through a multi-step process involving nitration, bromination, and acylation reactions. One common method involves the nitration of acetophenone to form 2-nitroacetophenone, followed by bromination to introduce the bromine atom at the alpha position .

Industrial Production Methods

In industrial settings, the synthesis of 2-Bromo-2’-nitroacetophenone typically involves the use of solvents like chloroform and methanol. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-2’-nitroacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amine group.

Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles like amines and thiols.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of substituted acetophenone derivatives.

Reduction: Formation of 2-amino-2’-bromoacetophenone.

Oxidation: Formation of various oxidized derivatives depending on the conditions.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-4’-nitroacetophenone

- 2-Bromo-2’-fluoroacetophenone

- 2-Bromo-4’-chloroacetophenone

- 2-Bromo-2’,4’-dihydroxyacetophenone

Uniqueness

2-Bromo-2’-nitroacetophenone is unique due to its specific combination of bromine and nitro groups, which confer distinct reactivity and electroactive properties. This makes it particularly useful in the preparation of prostaglandin derivatives and other specialized applications .

Actividad Biológica

2-Bromo-2'-nitroacetophenone (CAS No. 6851-99-6) is an organic compound that has garnered attention in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant findings from recent studies.

- Molecular Formula : C₈H₆BrNO₃

- Molecular Weight : 244.04 g/mol

- Appearance : White to pale yellow crystalline powder

- Solubility : Soluble in common organic solvents .

Mechanisms of Biological Activity

2-Bromo-2'-nitroacetophenone exhibits several biological activities, primarily attributed to its ability to interact with various biological targets:

-

Antioxidant Activity :

- Studies have shown that this compound can extend the lifespan of the nematode Caenorhabditis elegans, indicating potential antioxidant effects that may be mediated through the insulin signaling pathway.

-

Enzyme Inhibition :

- It acts as an inhibitor of epoxide hydrolases, enzymes that convert epoxides into dihydrodiols. This inhibition is significant for understanding its role in metabolic processes and potential toxicity.

- Additionally, it has been identified as a CYP1A2 inhibitor, which is crucial for drug metabolism and detoxification processes in the liver .

- Mutagenicity :

Antioxidant Effects in C. elegans

A notable study investigated the effects of 2-Bromo-2'-nitroacetophenone on C. elegans. The results indicated:

- Lifespan Extension : Different concentrations were tested, revealing a significant increase in lifespan correlated with antioxidant activity.

- Mechanistic Insights : The antioxidant effect was linked to modulation of the insulin signaling pathway, suggesting a complex interaction with cellular metabolism.

Inhibition of Epoxide Hydrolase

Research has highlighted the role of 2-Bromo-2'-nitroacetophenone as an epoxide hydrolase inhibitor:

- Experimental Setup : Various concentrations were applied to rat liver microsomes to assess enzyme activity.

- Results : The compound effectively inhibited epoxide hydrolase activity, which could have implications for understanding drug interactions and toxicity mechanisms .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆BrNO₃ |

| Molecular Weight | 244.04 g/mol |

| Solubility | Soluble in organic solvents |

| Lifespan Extension (in C. elegans) | Significant increase observed |

| CYP Inhibition | Yes (CYP1A2) |

| Germ Cell Mutagenicity | Suspected |

Propiedades

IUPAC Name |

2-bromo-1-(2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXUUCSRVVSMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30288152 | |

| Record name | 2-Bromo-2'-nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6851-99-6 | |

| Record name | 2-Bromo-2'-nitroacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-2'-nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-2'-nitroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the role of 2-Bromo-2'-nitroacetophenone in the synthesis of polyheterocyclic compounds?

A1: 2-Bromo-2'-nitroacetophenone serves as a crucial starting material in the synthesis of indolizino[3,2-c]quinolines [] and pyrido fused imidazo[4,5-c] quinolines []. It reacts with substituted 2-aminopyridines to form intermediate compounds with a nitro group. This nitro group is then reduced to an amine, which subsequently undergoes Pictet-Spengler cyclization with various aldehydes to form the final polyheterocyclic products.

Q2: What are the advantages of using 2-Bromo-2'-nitroacetophenone in the reported synthetic routes?

A2: The use of 2-Bromo-2'-nitroacetophenone offers several advantages:

- Versatility: It allows for the incorporation of diverse substituents on the final polyheterocyclic products by utilizing various substituted 2-aminopyridines and aldehydes. [, ]

- Efficiency: The synthetic routes involving 2-Bromo-2'-nitroacetophenone are reported to be efficient, often proceeding with good overall yields. [, ]

- Microwave Assistance: The reactions can be performed under microwave irradiation, significantly reducing reaction times and improving overall efficiency. []

- Green Chemistry Principles: The reduction of the nitro group can be achieved using green solvents, contributing to a more environmentally friendly synthesis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.